![molecular formula C7H16ClNO B2929477 1-[(2-Methylpropyl)amino]propan-2-one hydrochloride CAS No. 1909319-07-8](/img/structure/B2929477.png)
1-[(2-Methylpropyl)amino]propan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Methylpropyl)amino]propan-2-one hydrochloride” is an organic compound with the molecular formula C7H16ClNO . It appears as a powder .
Molecular Structure Analysis
The molecular structure of “1-[(2-Methylpropyl)amino]propan-2-one hydrochloride” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.66 . It’s a powder and should be stored at temperatures below -10 °C . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the current data .Applications De Recherche Scientifique
Polymer Synthesis and Materials Science
Selective Initiation from Unprotected Aminoalcohols for Polymerization : The study by Bakkali-Hassani et al. (2018) highlights the use of commercial aminoalcohols like 2-(methyl amino)ethanol in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process, performed at 50 °C in tetrahydrofuran, with no need for protection of the hydroxyl groups, facilitates the synthesis of polyaziridine with excellent control over molar masses and narrow dispersities. The tolerance to nonprotected hydroxyl groups by the amino-initiated NHC-OROP underlines a metal-free pathway to synthesize α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing a significant application in polymer science and materials engineering (Bakkali-Hassani et al., 2018).
Analytical and Forensic Science
Spectroscopic Characterization of Cathinone Derivatives : Kuś et al. (2016) conducted a comprehensive chemical characterization of two cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride, using various spectroscopic and crystallographic techniques. The study highlights the importance of such analytical methods in the accurate identification and purity assessment of substances in forensic science, especially in the context of drug enforcement and forensic toxicology (Kuś et al., 2016).
Medicinal Chemistry and Drug Design
Synthesis and Evaluation of Immunomodulatory Agents : The synthesis and immunosuppressive activity of various compounds related to 2-aminopropane-1,3-diols were explored by Kiuchi et al. (2000). This research demonstrates the utility of these compounds in the development of new immunosuppressive drugs, highlighting the role of chemical synthesis in creating novel therapeutics with potential applications in organ transplantation and autoimmune disease treatment (Kiuchi et al., 2000).
Green Chemistry
Greener Solid-Phase Peptide Synthesis : Al Musaimi et al. (2018) discussed the use of 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative solvent for the incorporation of the first protected amino acids in solid-phase peptide synthesis, addressing environmental and health concerns associated with traditional solvents like dichloromethane. This advancement in green chemistry practices emphasizes the importance of sustainable and safer alternatives in peptide synthesis and chemical processing (Al Musaimi et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methylpropylamino)propan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)4-8-5-7(3)9;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPYGEBKPZIRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2929395.png)
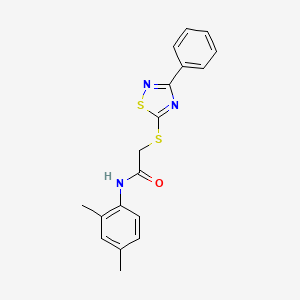

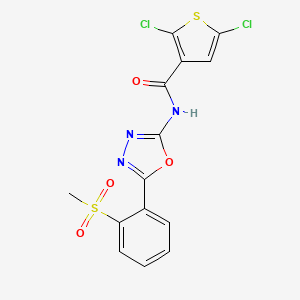
![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)

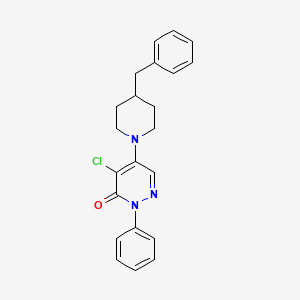
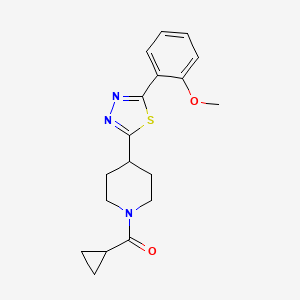
![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)
![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)
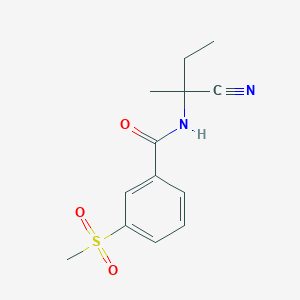
![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)